5-Chloro-2-ethynylbenzaldehyde
Overview
Description
5-Chloro-2-ethynylbenzaldehyde is a useful research compound. Its molecular formula is C9H5ClO and its molecular weight is 164.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Engineering with Ethynylbenzene Derivatives
Research by Dai et al. (2004) in "CrystEngComm" explores the crystal structures of various ethynylbenzene derivatives, including 4-ethynylbenzaldehyde. This study provides insights into the molecular packing and intermolecular interactions of these compounds, which are essential for understanding their potential applications in crystal engineering and material science (Dai et al., 2004).
Cyclocondensation Reactions
Al-Omar et al. (2010) in "Synthetic Communications" describe the base-catalyzed cyclocondensation of various benzaldehydes, including 2-chloro-6-fluorobenzaldehyde. This research highlights the potential of these reactions in synthesizing diverse chemical compounds with potential applications in pharmaceutical and chemical industries (Al-Omar et al., 2010).
Synthesis of Benzofuran Derivatives
Gao et al. (2011) in the "Beilstein Journal of Organic Chemistry" detail a method for synthesizing benzofuran derivatives using ethynylbenzaldehyde. This study is significant for the development of new organic compounds with potential applications in various fields, including medicinal chemistry (Gao et al., 2011).
Polymerization and Material Science
Havelková et al. (2019) in the "European Polymer Journal" describe the synthesis of hyper-cross-linked microporous polymers from ethynylbenzaldehyde derivatives. Their study offers insights into the development of new materials with unique adsorption properties, useful in various industrial applications (Havelková et al., 2019).
Catalytic Synthesis in Organic Chemistry
Tsukamoto et al. (2007) in "Organic Letters" discuss the palladium(0)-catalyzed synthesis of 1H-indenes from o-ethynylbenzaldehyde derivatives. This research contributes to the field of synthetic organic chemistry, providing efficient methods for producing complex organic structures (Tsukamoto et al., 2007).
properties
IUPAC Name |
5-chloro-2-ethynylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO/c1-2-7-3-4-9(10)5-8(7)6-11/h1,3-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVRAAKGJMCDHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-ethynylbenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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